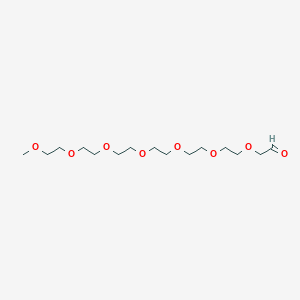

2,5,8,11,14,17,20-Heptaoxadocosan-22-al

Description

2,5,8,11,14,17,20-Heptaoxadocosan-22-al is a polyether compound featuring a 22-carbon backbone interspersed with seven oxygen atoms (heptaoxa) and terminated by an aldehyde (-CHO) group at position 22. For example, the related compound 2,5,8,11,14,17,20-heptaoxadocosan-22-yloxy is a critical component of naloxegol oxalate, a PEGylated opioid antagonist used in MOVANTIK™ for treating opioid-induced constipation . The aldehyde group in this compound likely enhances its reactivity, enabling conjugation with amines or hydrazides for drug delivery or surface functionalization .

Properties

Molecular Formula |

C15H30O8 |

|---|---|

Molecular Weight |

338.39 g/mol |

IUPAC Name |

2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetaldehyde |

InChI |

InChI=1S/C15H30O8/c1-17-4-5-19-8-9-21-12-13-23-15-14-22-11-10-20-7-6-18-3-2-16/h2H,3-15H2,1H3 |

InChI Key |

ZXRKPKOUSPFXOV-UHFFFAOYSA-N |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCC=O |

Origin of Product |

United States |

Preparation Methods

Base-Mediated Alkylation and Subsequent Functionalization

A common approach involves the use of sodium hydride (NaH) as a strong base to deprotonate the hydroxyl group of PEG derivatives, followed by alkylation with appropriate alkyl halides or esters. This method is exemplified in the synthesis of PEG derivatives including 2,5,8,11,14,17,20-Heptaoxadocosan-22-al:

- Sodium hydride (1.3 g, 56.1 mmol) is suspended in anhydrous tetrahydrofuran (THF, 40 mL) at low temperature (-78 °C).

- A solution of PEG (10.2 g, 51 mmol) in anhydrous THF (60 mL) is added dropwise.

- The reaction mixture is stirred overnight at room temperature.

- Benzyl bromide or ethyl bromoacetate is then added dropwise to introduce the desired functional group.

- After completion, the mixture is filtered, evaporated, and the residue is purified by extraction and drying steps to isolate the product as a yellow oil.

Purification and Isolation Techniques

Purification of this compound involves:

- Extraction with organic solvents such as dichloromethane

- Washing with water to remove inorganic salts

- Drying over anhydrous magnesium sulfate

- Concentration under reduced pressure

- Crystallization or precipitation using anti-solvents like ethers or esters

- Filtration and drying under vacuum

Spray drying and freeze-drying (lyophilization) techniques are also employed for solid dispersion preparation and to enhance product stability.

Comparative Data Table of Preparation Methods

| Parameter | Sodium Hydride Method | Potassium tert-Butoxide Method | Oxidation Step |

|---|---|---|---|

| Base | Sodium hydride (NaH) | Potassium tert-butoxide (KOtBu) | N/A |

| Solvent | Anhydrous THF | Alcohols, ethers, esters, polar aprotic solvents | Depends on oxidant (e.g., DCM, DMSO) |

| Temperature | -78 °C to room temperature | 15–25 °C | 0–25 °C |

| Safety | Hazardous, moisture sensitive | Safer, easier to handle | Mild oxidants, controlled conditions |

| Yield | Moderate to low | Higher yield and purity | High selectivity for aldehyde |

| Purification | Filtration, extraction, drying | Similar with additional crystallization | Extraction, drying, crystallization |

| Industrial Suitability | Limited due to safety concerns | Suitable for scale-up | Standard oxidation protocols |

Research Findings and Notes

- The replacement of sodium hydride with potassium tert-butoxide significantly improves the safety profile and scalability of the synthesis without compromising yield or purity.

- The use of titanium reagents for deprotection steps avoids side reactions and preserves the integrity of the PEG chain.

- The aldehyde product is sensitive to overoxidation; thus, mild oxidizing agents and controlled reaction conditions are critical for selective aldehyde formation.

- Purification methods including anti-solvent precipitation and spray drying enhance the stability and purity of the final product.

- The compound is often isolated as its oxalate salt for pharmaceutical applications, with crystallization from ethyl acetate and oxalic acid providing high purity crystalline forms.

Chemical Reactions Analysis

Types of Reactions

2,5,8,11,14,17,20-Heptaoxadocosan-22-al undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: The aldehyde group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Various nucleophiles can be used to substitute the aldehyde group, depending on the desired product.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Opioid Antagonist Development

One of the prominent applications of 2,5,8,11,14,17,20-heptaoxadocosan-22-al is its role as a structural component in the synthesis of opioid antagonists. Notably, a derivative of this compound has been utilized in the formulation of Naloxegol, which is indicated for treating opioid-induced constipation (OIC) in patients with chronic non-cancer pain. Naloxegol works by blocking opioid receptors in the gastrointestinal tract without affecting central nervous system receptors .

Surfactants and Emulsifiers

The amphiphilic nature of this compound makes it suitable for use in surfactants and emulsifiers within cosmetic and pharmaceutical formulations. These properties allow it to stabilize emulsions and enhance the solubility of various active ingredients.

Cross-Coupling Catalysis

Recent studies have indicated that compounds related to this compound can be employed in cross-coupling catalysis. This application is significant for synthesizing complex organic molecules through reactions that form carbon-carbon bonds .

Synthesis of Hybrid Compounds

Research has demonstrated that derivatives of this compound can be synthesized to create hybrid compounds with potential anticancer properties. For example, studies have shown that these hybrids exhibit significant cytotoxicity against various cancer cell lines while maintaining selectivity towards non-cancerous cells .

Antitumor Activity Studies

In vivo studies have assessed the antitumor efficacy of compounds derived from this compound. In xenograft models involving human cancer cell lines implanted in mice, these compounds demonstrated tumor growth inhibition rates of up to 60% at doses of 20 mg/kg. This indicates a strong potential for developing new cancer therapies based on this compound .

Anti-inflammatory Effects

Additionally, research has highlighted the anti-inflammatory properties of these compounds. In models of induced arthritis in animals, treatment with derivatives of this compound resulted in significant reductions in inflammation markers and paw swelling .

Summary Table of Applications

| Application Area | Specific Use Case | Outcome/Benefit |

|---|---|---|

| Pharmaceutical | Naloxegol for opioid-induced constipation | Effective opioid receptor antagonist |

| Chemical Research | Cross-coupling catalysis | Synthesis of complex organic molecules |

| Cancer Research | Antitumor activity | Significant tumor growth inhibition |

| Anti-inflammatory | Treatment in induced arthritis models | Reduced inflammation markers |

| Surfactants/Emulsifiers | Cosmetic and pharmaceutical formulations | Stabilization of emulsions |

Mechanism of Action

The mechanism of action of 2,5,8,11,14,17,20-Heptaoxadocosan-22-al involves its interaction with various molecular targets. In biological systems, it can modify proteins and other biomolecules, altering their function and activity. The pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2,5,8,11,14,17,20-Heptaoxadocosan-22-al and its analogs:

Functional Group Reactivity

- Aldehyde (-CHO) : The aldehyde group in this compound enables nucleophilic addition reactions with amines (forming Schiff bases) or hydrazides, making it valuable for bioconjugation .

- Bromide (-Br) : The brominated analog (CAS 104518-25-4) acts as a leaving group in nucleophilic substitutions, facilitating the synthesis of PEGylated pharmaceuticals .

- Hydroxyl (-OH) : The hydroxyl-terminated derivative (CAS 4437-01-8) is less reactive but widely used as a surfactant or solvent due to its hydrophilicity .

- Amine (-NH2) : The amine analog (CAS 170572-38-0) participates in amide bond formation, enabling covalent attachment to carboxylic acids in drug-delivery systems .

Physicochemical Properties

- Solubility : The hydroxyl and amine derivatives exhibit high water solubility due to their polar terminal groups, whereas the brominated and phenylated analogs are more lipophilic .

- Stability : The carbamate derivative of heptaoxadocosan-22-yl demonstrates stability under physiological conditions, resisting hydrolysis in PBS buffer—a property critical for biomedical coatings .

Pharmaceutical Relevance

- Naloxegol Oxalate : The heptaoxadocosan-22-yloxy chain in naloxegol enhances water solubility and bioavailability, enabling oral administration of this opioid antagonist .

- Bioconjugation : Aldehyde-terminated PEG derivatives are employed in antibody-drug conjugates (ADCs) for site-specific labeling, leveraging their reactivity with lysine residues .

Material Science

- Surface Functionalization : The carbamate derivative of heptaoxadocosan-22-yl forms stable organic layers on germanium crystals, demonstrating resistance to hydrolysis and enabling use in FTIR biosensors .

Q & A

Q. What are the key physicochemical properties of 2,5,8,11,14,17,20-Heptaoxadocosan-22-al, and how can they be systematically determined?

Methodological Answer:

- Step 1: Prioritize properties critical to reactivity and stability, such as solubility (polar vs. nonpolar solvents), thermal stability (DSC/TGA), and oxidation potential (cyclic voltammetry).

- Step 2: Use spectroscopic techniques (FTIR for functional groups, /-NMR for structural confirmation) and chromatographic methods (HPLC for purity >94%) to validate synthesis outcomes .

- Step 3: Compare experimental data with computational predictions (e.g., DFT for bond angles/energies) to resolve ambiguities .

Q. How to design an initial synthetic pathway for this compound while ensuring reproducibility?

Methodological Answer:

- Pre-experimental Framework: Anchor the synthesis in established polyether-aldehyde protocols, leveraging iterative oxidation and etherification steps. Include redundancy (e.g., alternative catalysts) to mitigate intermediate instability .

- Experimental Design: Use factorial design to test variables (temperature, solvent polarity, catalyst loading) and identify critical parameters. Pre-experimental screening (e.g., Plackett-Burman design) reduces trial iterations .

- Documentation: Adopt a stepwise reaction log with failure analysis (e.g., GC-MS for byproduct identification) to refine protocols .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

Methodological Answer:

- Chromatography: Optimize column conditions (silica gel vs. reverse-phase HPLC) based on compound polarity. For scale-up, consider simulated moving bed (SMB) chromatography .

- Crystallization: Screen solvents (e.g., ethyl acetate/hexane gradients) and use differential scanning calorimetry (DSC) to identify optimal crystallization temperatures .

- Membrane Technologies: Explore nanofiltration for continuous purification, particularly if the compound is heat-sensitive .

Advanced Research Questions

Q. How can computational modeling (e.g., COMSOL Multiphysics) optimize reaction conditions for this compound synthesis?

Methodological Answer:

- Model Setup: Simulate mass transfer and kinetic parameters in a microreactor system using COMSOL’s "Reaction Engineering" module. Validate with bench-scale experiments .

- AI Integration: Train machine learning models on historical reaction data to predict optimal temperature/pH windows. Use reinforcement learning for adaptive control in dynamic conditions .

- Sensitivity Analysis: Identify critical variables (e.g., stirring rate, residence time) through Monte Carlo simulations to reduce experimental noise .

Q. How to resolve contradictions in reported spectral data for this compound derivatives?

Methodological Answer:

- Data Triangulation: Cross-reference NMR/IR data with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) to confirm structural assignments .

- Statistical Validation: Apply multivariate analysis (e.g., PCA) to spectral datasets to detect outliers or systematic errors .

- Theoretical Alignment: Reconcile discrepancies using ab initio calculations (e.g., Gaussian for vibrational modes) to verify experimental peaks .

Q. What advanced methodologies enable the study of this compound’s role in supramolecular assemblies?

Methodological Answer:

- Dynamic Light Scattering (DLS): Quantify self-assembly kinetics under varying pH and ionic strengths. Compare with TEM/SEM imaging for morphology validation .

- Isothermal Titration Calorimetry (ITC): Measure binding constants with host molecules (e.g., cyclodextrins) to assess thermodynamic stability .

- Theoretical Framework: Use molecular dynamics (MD) simulations to model host-guest interactions and predict assembly pathways .

Q. How to design a multi-parameter optimization study for scaling up this compound production?

Methodological Answer:

- Orthogonal Design: Employ Taguchi methods to test 4–5 factors (e.g., catalyst concentration, pressure) with minimal runs. Use ANOVA to rank parameter significance .

- Response Surface Methodology (RSM): Model non-linear relationships between variables (e.g., temperature vs. yield) and identify global maxima .

- Risk Assessment: Integrate failure mode and effects analysis (FMEA) to preempt scalability challenges (e.g., byproduct accumulation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.